5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile
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Overview
Description
5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C10H13N5 and a molecular weight of 203.24 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile typically involves the reaction of 2-cyanopyrazine with 4-methylpiperazine under specific conditions. One common method involves the use of a catalyst such as iron phosphate in a vapor phase catalytic ammoxidation process . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
Pyrazinecarbonitrile: This compound shares a similar pyrazine core but lacks the piperazine ring, resulting in different chemical properties and applications.
Pyridazine derivatives: These compounds contain a pyridazine ring instead of a pyrazine ring, leading to variations in their biological activities and uses.
The uniqueness of this compound lies in its specific structure, which combines the pyrazine and piperazine rings, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N5 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-8-12-9(6-11)7-13-10/h7-8H,2-5H2,1H3 |
InChI Key |
SGYFDIQCUIWHGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(N=C2)C#N |
Origin of Product |
United States |
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